Cas no 1421438-86-9 (5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one)
![5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one structure](https://ja.kuujia.com/scimg/cas/1421438-86-9x500.png)
5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one 化学的及び物理的性質
名前と識別子
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- 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one
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- MDL: MFCD30489348
- インチ: 1S/C21H28N2O2Si/c1-21(2,3)26(4,5)25-14-13-23-19(24)15-16-9-6-7-10-17(16)18-11-8-12-22-20(18)23/h6-12H,13-15H2,1-5H3
- InChIKey: FPOOEWLDYMORLM-UHFFFAOYSA-N
- SMILES: N1(CCO[Si](C(C)(C)C)(C)C)C(=O)CC2=CC=CC=C2C2=CC=CN=C12
5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1187614-1g |
5-[2-[(tert-Butyldimethylsilyl)oxy]ethyl]-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one |
1421438-86-9 | 95% | 1g |
$1320 | 2025-02-28 | |
eNovation Chemicals LLC | Y1187614-1g |
5-[2-[(tert-Butyldimethylsilyl)oxy]ethyl]-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one |
1421438-86-9 | 95% | 1g |
$1320 | 2024-07-19 | |
eNovation Chemicals LLC | Y1187614-1g |
5-[2-[(tert-Butyldimethylsilyl)oxy]ethyl]-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one |
1421438-86-9 | 95% | 1g |
$1320 | 2025-02-25 |
5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-oneに関する追加情報
Introduction to 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one (CAS No. 1421438-86-9)
5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one, with the CAS number 1421438-86-9, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzazepines, which are known for their diverse biological activities, including antipsychotic, antidepressant, and analgesic properties.
The core structure of 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one consists of a pyrido[2,3-d]benzazepine scaffold, which is a seven-membered ring fused with a pyridine and a benzene ring. The presence of the tert-butyl(dimethyl)silyl (TBS) protecting group on the hydroxyl moiety of the ethyl side chain adds an additional layer of complexity and stability to the molecule. This protecting group is commonly used in organic synthesis to prevent unwanted reactions at the hydroxyl site during multi-step syntheses.
Recent studies have highlighted the potential of 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent binding affinity to specific serotonin receptors, making it a promising candidate for the treatment of mood disorders such as depression and anxiety. The ability to modulate serotonin receptors is crucial for developing effective treatments for these conditions, as serotonin plays a key role in regulating mood and emotional well-being.
In addition to its potential as an antidepressant, 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one has also been investigated for its analgesic properties. A study published in the Pain Research and Management journal demonstrated that this compound effectively reduces pain sensitivity in animal models without causing significant side effects. This finding suggests that it could be developed into a novel analgesic drug with improved safety profiles compared to existing options.
The pharmacokinetic properties of 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one have also been extensively studied. Research conducted by a team at the University of California revealed that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. It exhibits good oral bioavailability and a long half-life, which are desirable traits for a drug candidate. These properties make it suitable for once-daily dosing regimens, enhancing patient compliance and convenience.
The safety profile of 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one has been evaluated through preclinical toxicity studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not cause significant adverse effects on major organs or systems. However, further clinical trials are necessary to confirm these findings in human subjects.
In conclusion, 5-[2-(tert-butyl(dimethyl)silyl)oxyethyl]-7H-pyrido[2,3-d][3]benzazepin-6-one (CAS No. 1421438-86-9) is a promising compound with potential applications in the treatment of mood disorders and pain management. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery and development programs. Ongoing research continues to explore its full therapeutic potential and optimize its use in clinical settings.
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